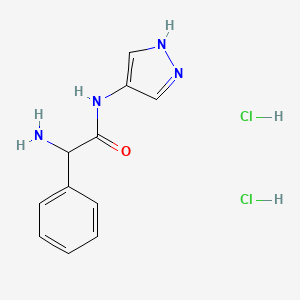
2-amino-2-fenil-N-(1H-pirazol-4-il)acetamida dihidrocloruro
Descripción general
Descripción
“2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide dihydrochloride” is a chemical compound with the molecular weight of 289.16 . It is stored at room temperature and appears as a powder . The IUPAC name for this compound is 2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide dihydrochloride .
Molecular Structure Analysis
The InChI code for “2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide dihydrochloride” is 1S/C11H12N4O.2ClH/c12-10(8-4-2-1-3-5-8)11(16)15-9-6-13-14-7-9;;/h1-7,10H,12H2,(H,13,14)(H,15,16);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of “2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide dihydrochloride” include a molecular weight of 289.16 . It is a powder that is stored at room temperature . The compound has a topological polar surface area of 72.9 Ų .
Aplicaciones Científicas De Investigación
Aplicaciones antileishmaniales
Este compuesto ha sido estudiado por su potencial en el tratamiento de la leishmaniasis. Un estudio destacó su potente actividad antipromastigote in vitro, con un patrón de ajuste deseable en el bolsillo LmPTR1 (sitio activo) caracterizado por una menor energía libre de unión .
Evaluación antimalárica
La investigación también ha explorado el uso de este compuesto en los esfuerzos antimaláricos. Los estudios de simulación molecular respaldan su posible eficacia contra los parásitos de la malaria .
Investigación del cáncer
El derivado del compuesto, OSU-03012, se ha identificado como un inhibidor de PDK1 derivado del celecoxib y se hipotetiza que reduce la actividad de PAK, lo que podría ser beneficioso en el tratamiento del cáncer .
Actividad antifúngica y antituberculosa
Los derivados N-aril-4-(1,3-diaril-1H-pirazol-4-il)tiazol-2-amina de este compuesto han mostrado una actividad antifúngica y antituberculosa significativa, lo que sugiere su potencial como compuestos líderes para tratar tales infecciones .
Síntesis química y desarrollo de fármacos
El compuesto está disponible para su compra para su uso en la investigación de síntesis química y desarrollo de fármacos, lo que indica su utilidad en estos campos .
Química analítica
La documentación y los datos técnicos relacionados con este compuesto están disponibles, lo que ayuda a los investigadores en química analítica para el control de calidad y el desarrollo de métodos .
Safety and Hazards
The safety information available indicates that “2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide dihydrochloride” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
A related compound has been found to interact withLeishmania major pteridine reductase 1 (LmPTR1) , and another compound has been found to inhibit phosphoinositide-dependent kinase 1 (PDK1) . These targets play crucial roles in cellular processes such as cell growth and survival.
Mode of Action
It’s suggested that related compounds can inhibit the activity of their targets and compete with atp binding . This interaction can lead to changes in the phosphorylation state of proteins, affecting their function and the cellular processes they regulate.
Biochemical Pathways
Related compounds have been found to affect pathways regulated byPDK1 , which plays a key role in the PI3K/AKT signaling pathway, a critical regulator of cell survival and growth.
Result of Action
Related compounds have been found to exhibit potent in vitro antipromastigote activity and inhibit PAK phosphorylation , which could lead to changes in cell growth and survival.
Análisis Bioquímico
Biochemical Properties
2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with phosphoinositide-dependent kinase 1 (PDK1), leading to reduced PAK activity . The nature of these interactions often involves binding to active sites or allosteric sites on the target biomolecules, thereby modulating their activity.
Cellular Effects
The effects of 2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide dihydrochloride on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in human thyroid cancer cell lines, this compound inhibits cell proliferation by reducing AKT phosphorylation . Such effects highlight its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, 2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide dihydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of PDK1, which in turn reduces PAK activity . This inhibition leads to downstream effects on cell signaling pathways, ultimately affecting gene expression and cellular function. The compound’s ability to bind to specific sites on enzymes and proteins is crucial for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide dihydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions
Dosage Effects in Animal Models
The effects of 2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, dose-dependent studies have shown variations in MDA concentration, although these changes were not statistically significant . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy.
Metabolic Pathways
2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect overall cellular metabolism, highlighting its potential as a modulator of metabolic processes .
Transport and Distribution
The transport and distribution of 2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide dihydrochloride within cells and tissues are critical for its activity. The compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide dihydrochloride plays a crucial role in its activity. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications may influence its localization, thereby affecting its function .
Propiedades
IUPAC Name |
2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O.2ClH/c12-10(8-4-2-1-3-5-8)11(16)15-9-6-13-14-7-9;;/h1-7,10H,12H2,(H,13,14)(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPBEBBFQFIFNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CNN=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




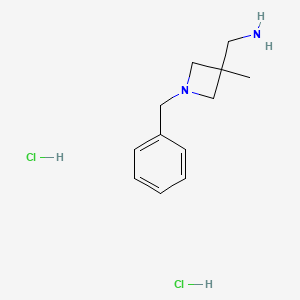
![2-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride](/img/structure/B1378591.png)
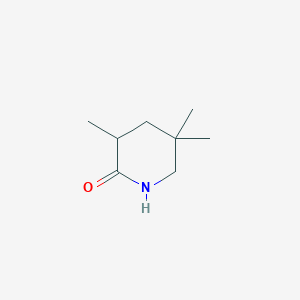
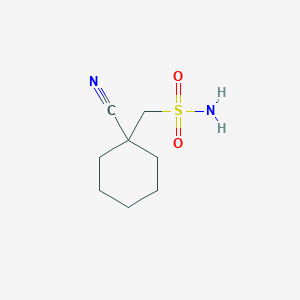

![3-Ethoxy-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B1378597.png)
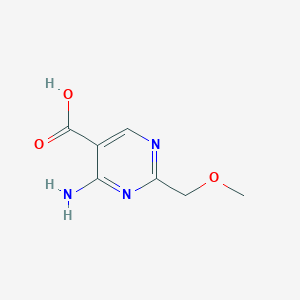



![3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1378608.png)

